Provitamin C

Overview

Description

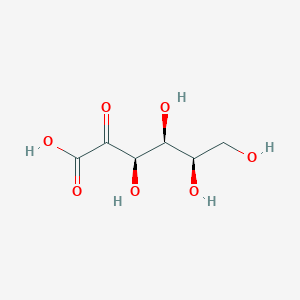

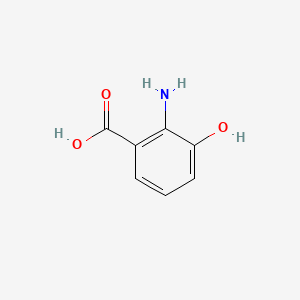

Provitamin C is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a ketone functional group, making it a versatile molecule in chemical reactions and applications.

Mechanism of Action

Target of Action

Provitamin C primarily targets enzymes involved in various metabolic pathways . It acts as a cofactor in these enzymatic reactions, facilitating the conversion of substrates into products .

Mode of Action

The compound interacts with its targets by donating electrons, a property that classifies it as a reducing agent . This electron donation can neutralize reactive oxygen species, thereby preventing oxidative damage . In enzymatic reactions, this compound aids in the posttranslational formation of 4-hydroxyproline in -Xaa-Pro-Gly- sequences in collagens and other proteins .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the synthesis of collagen , a protein necessary for the health of skin, blood vessels, and connective tissues . It also contributes to the regulation of neurotransmitter synthesis and the metabolism of cholesterol .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are complex. As a water-soluble compound, it is readily absorbed and distributed throughout the body . The compound is metabolized in the liver and excreted in the urine .

Result of Action

The action of this compound results in several molecular and cellular effects. Its antioxidant property helps protect cells from damage by reactive oxygen species . Its involvement in collagen synthesis supports the health of skin, blood vessels, and connective tissues . Furthermore, it aids in the synthesis of important neurotransmitters and the metabolism of cholesterol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . For instance, this compound is more stable at acidic pH and lower temperatures .

Biochemical Analysis

Biochemical Properties

Provitamin C is known for its significant role in various biochemical reactions. It serves as a powerful antioxidant and co-substrate for many redox enzymes involved in a range of processes from biosynthesis of collagen, carnitine, and neurotransmitters to chromatin modification . It interacts with enzymes, proteins, and other biomolecules, contributing to collagen synthesis, wound healing processes, bone formation facilitation, immune system enhancement, iron absorption promotion, maintenance of blood vessel integrity, and functioning as an effective antioxidant .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by maintaining immune function, contributing to collagen synthesis, and involving in cognitive health . Moreover, it impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the oxidation of the C2 carbon atom of their monosaccharide substrates, generating the characteristic, redox-reactive C2-C3 double bond of L-ascorbic acid and its analogs .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher dietary this compound intake and serum level results in higher this compound-mediated signaling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it also affects its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Provitamin C typically involves multi-step organic reactions. One common method includes the oxidation of hexose sugars under controlled conditions to introduce the ketone group while preserving the hydroxyl groups. The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Provitamin C undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Provitamin C has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing into its potential therapeutic effects, including its use as an antioxidant and anti-inflammatory agent.

Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its functional properties.

Comparison with Similar Compounds

Similar Compounds

(2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxo-2-piperidinecarboxylic acid: This compound shares similar hydroxyl and ketone functionalities but differs in its ring structure.

(1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexanecarboxylate: Another similar compound with multiple hydroxyl groups and a carboxylate group, differing in its cyclic structure.

Uniqueness

Provitamin C is unique due to its linear structure and specific stereochemistry, which confer distinct reactivity and biological properties compared to its cyclic counterparts.

Properties

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36389-86-3 (mono-hydrochloride salt) | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901313625 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-48-5 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 2-O-β-D-Glucopyranosyl-L-ascorbic acid?

A: 2-O-β-D-Glucopyranosyl-L-ascorbic acid has been identified in various parts of the goji plant (Lycium barbarum), including the berries, rhizomes, stems, and leaves. [, ] While its concentration is highest in the berries, it is also present in other Solanaceae fruits like cherry tomatoes, cape gooseberries, eggplants, and green chili peppers. []

Q2: How does 2-O-β-D-Glucopyranosyl-L-ascorbic acid function as a provitamin C?

A: Studies in rats suggest that 2-O-β-D-Glucopyranosyl-L-ascorbic acid is absorbed both intact and as free ascorbic acid after ingestion. [, ] This suggests it can act as a precursor to vitamin C in vivo.

Q3: What are the potential advantages of using 2-O-β-D-Glucopyranosyl-L-ascorbic acid over ascorbic acid directly?

A: While research is ongoing, the glucosylated form of ascorbic acid, like 2-O-α-D-glucopyranosyl-l-ascorbic acid (AA-2G), may offer enhanced stability and bioavailability compared to ascorbic acid. [, ] Further research is needed to confirm if these properties extend to 2-O-β-D-Glucopyranosyl-L-ascorbic acid.

Q4: Are there synthetic routes to produce 2-O-β-D-Glucopyranosyl-L-ascorbic acid?

A: While research exists on the synthesis of the α-anomer, AA-2G, and other ascorbic acid derivatives, [, , ] the synthesis of 2-O-β-D-Glucopyranosyl-L-ascorbic acid has proven challenging. []

Q5: What are the challenges associated with utilizing 2-O-β-D-Glucopyranosyl-L-ascorbic acid in various applications?

A: The limited understanding of its stability, bioavailability, and potential long-term effects poses challenges for its widespread application. [] Additionally, the lack of efficient and scalable synthesis methods currently limits its availability from sources other than natural extracts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)